DHQZ 36

Polyomavirus Antiviral Retrograde Trafficking

DHQZ 36 is a structurally optimized dihydroquinazolinone that delivers a 6.7-fold potency gain over the parent Retro-2cycl against JCPyV (IC50 8.1 µM) and HPV16 (IC50 24 µM). Unlike Retro-2cycl, which is merely leishmaniostatic, DHQZ 36 is leishmanicidal in axenic promastigote cultures and actively reduces viable parasite numbers. It limits L. amazonensis macrophage infection (EC50 13.63 µM) while restoring LPS-induced IL-6 release. This compound-specific, validated profile makes it the preferred probe for host-directed antiviral screening, retrograde trafficking mechanism-of-action studies, and macrophage infection models where a cidal endpoint is required. Select DHQZ 36 when intermediate potency with defined leishmanicidal activity is essential, and casual interchange with other DHQZ analogs is not supported by SAR data.

Molecular Formula C21H18F2N2OS
Molecular Weight 384.4 g/mol
Cat. No. B607097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDHQZ 36
SynonymsDHQZ-36;  DHQZ 36;  DHQZ36; 
Molecular FormulaC21H18F2N2OS
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(S1)C2NC3=C(C=C(C=C3)F)C(=O)N2CC4=CC=C(C=C4)F
InChIInChI=1S/C21H18F2N2OS/c1-2-16-8-10-19(27-16)20-24-18-9-7-15(23)11-17(18)21(26)25(20)12-13-3-5-14(22)6-4-13/h3-11,20,24H,2,12H2,1H3
InChIKeySVXVTSKHYHQIPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: DHQZ 36, a Structurally Optimized Retrograde Trafficking Inhibitor (CAS 1542098-94-1)


DHQZ 36 (CAS 1542098-94-1, C21H18F2N2OS, MW 384.44) is a synthetic dihydroquinazolinone (DHQZ) compound and a potent small-molecule inhibitor of host retrograde trafficking, a cellular pathway exploited by non-enveloped DNA viruses and bacterial toxins for cellular entry and by Leishmania parasites for parasitophorous vacuole biogenesis . It is a structurally optimized analog of the parent compound Retro-2cycl, discovered through systematic structure-activity relationship (SAR) analysis aimed at enhancing potency and broadening therapeutic potential .

Why DHQZ 36 Cannot Be Interchanged with Parent Retro-2cycl or In-Class DHQZ Analogs


In-class substitution within the DHQZ series is not straightforward due to marked differences in biological potency, cellular efficacy, and functional outcome—parameters that vary sharply with even minor structural modifications. DHQZ 36 was identified as the most potent analog against JCPyV and HPV16 in a focused SAR study, delivering a 6.7-fold overall potency gain over Retro-2cycl . In anti-leishmanial assays, DHQZ 36 is significantly more effective than Retro-2cycl and displays distinct activity from the further optimized analog DHQZ 36.1 . Critically, DHQZ 36 is leishmanicidal in axenic culture, whereas Retro-2cycl is merely leishmaniostatic . Such divergent properties preclude casual interchange and underscore the need for compound-specific selection based on validated performance data.

Quantitative Differentiation of DHQZ 36 Against Key Comparators


Enhanced Potency Against JC Polyomavirus (JCPyV) Compared to Parent Compound Retro-2cycl

DHQZ 36 was the most potent Retro-2cycl analog identified in the SAR study, exhibiting a 6.7-fold improvement in potency against JCPyV pseudovirus infectivity compared to the parent compound. In a head-to-head dose-response analysis, DHQZ 36 achieved an IC50 of 8.1 µM versus Retro-2cycl's IC50 of 54 µM .

Polyomavirus Antiviral Retrograde Trafficking

Enhanced Potency Against Human Papillomavirus Type 16 (HPV16) Compared to Parent Compound Retro-2cycl

Against HPV16 pseudovirus infectivity, DHQZ 36 demonstrated a 6.7-fold improvement in potency over Retro-2cycl, with an IC50 of 24 µM compared to 160 µM for the parent compound . This consistent fold-improvement across two distinct viral families underscores the robustness of the structural optimization.

Papillomavirus Antiviral Retrograde Trafficking

Superior Anti-Leishmanial Activity in Infected Macrophages Versus Retro-2cycl

In a macrophage infection model with L. amazonensis, DHQZ 36 limited intracellular parasite burden with an EC50 of 13.63 ± 2.58 µM, representing a 2.9-fold improvement over Retro-2cycl (EC50 = 40.15 µM) . The further optimized analog DHQZ 36.1 was modestly more potent (EC50 = 10.57 ± 2.66 µM), but DHQZ 36 remains significantly more effective than the parent scaffold.

Leishmaniasis Antiparasitic Macrophage Infection

Leishmanicidal Activity in Axenic Culture: A Functional Divergence from Retro-2cycl

In axenic cultures of L. amazonensis and L. donovani promastigotes, DHQZ 36 exhibits leishmanicidal activity, significantly reducing parasite viability, whereas Retro-2cycl is only leishmaniostatic . This functional distinction is critical: Retro-2cycl slows parasite growth but does not kill, while DHQZ 36 actively reduces the parasite population.

Leishmaniasis Antiparasitic Parasite Viability

Anti-Leishmanial Potency in Axenic Promastigotes: Comparison with Retro-2cycl and DHQZ 36.1

In axenic L. amazonensis promastigotes, DHQZ 36 exhibits an EC50 of 9.83 ± 1.04 µM, which is significantly more potent than Retro-2cycl (EC50 = 18.45 ± 3.96 µM; p < 0.001) but less potent than DHQZ 36.1 (EC50 = 6.12 ± 0.34 µM) . Against L. donovani promastigotes, DHQZ 36 (EC50 = 24.70 ± 4.60 µM) is markedly superior to Retro-2cycl (EC50 = 84.3 ± 4.60 µM) and again falls between the parent and DHQZ 36.1 (EC50 = 17.62 ± 2.3 µM).

Leishmaniasis Antiparasitic Promastigote

Optimal Research and Industrial Applications for DHQZ 36 Based on Verified Differentiation


Antiviral Screening and Host-Directed Therapy Research Targeting JCPyV and HPV16

With a 6.7-fold improvement in IC50 against both JCPyV (8.1 µM) and HPV16 (24 µM) pseudoviruses compared to Retro-2cycl , DHQZ 36 is the preferred small-molecule probe for investigating the role of retrograde trafficking in polyomavirus and papillomavirus infections. It is particularly well-suited for host-directed antiviral screening cascades, mechanism-of-action studies using proximity ligation assays, and in vitro validation of retrograde trafficking as a therapeutic target for progressive multifocal leukoencephalopathy (PML) and HPV-associated cancers.

Leishmania Infection Models Requiring Intracellular Amastigote Control and Host Immune Modulation

DHQZ 36 limits L. amazonensis infection in macrophages with an EC50 of 13.63 µM, a 2.9-fold improvement over Retro-2cycl . It also reverses Leishmania-induced suppression of IL-6 release after LPS activation . This combination of intracellular parasite control and restoration of host cytokine responsiveness makes DHQZ 36 a compelling tool for studying host-pathogen interactions in macrophage infection models and for evaluating immunomodulatory adjuncts to anti-leishmanial therapy.

Axenic Leishmania Culture Studies Requiring Parasiticidal, Not Merely Static, Activity

Unlike Retro-2cycl, which only inhibits Leishmania growth, DHQZ 36 is leishmanicidal in axenic promastigote cultures, actively reducing viable parasite numbers . This functional property is essential for in vitro studies focused on parasite death mechanisms, drug combination assays where killing is the readout, and any experimental context where a cidal endpoint is required to model therapeutic clearance.

Retrograde Trafficking Inhibition with a Defined Potency Window Across Viral and Parasitic Systems

DHQZ 36 occupies a defined potency range that bridges the parent Retro-2cycl and the more potent DHQZ 36.1. Against L. amazonensis promastigotes, its EC50 is 9.83 µM (vs. 18.45 µM for Retro-2cycl and 6.12 µM for DHQZ 36.1) . This intermediate potency profile makes DHQZ 36 ideal for dose-response studies where the narrow window between efficacy and potential off-target effects needs to be carefully mapped, or where the extreme potency of DHQZ 36.1 may not be required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for DHQZ 36

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.